![molecular formula C15H19N3O2 B14410345 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 84313-99-5](/img/structure/B14410345.png)
6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3-methyl-4-(morpholin-4-yl)aniline with appropriate reagents to form the pyridazinone ring. One common method involves the use of hydrazine derivatives and diketones under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoylmorpholine: Another morpholine derivative with different pharmacological properties.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a similar morpholine moiety but different biological activities.
Propriétés
Numéro CAS |
84313-99-5 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3-(3-methyl-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12(13-3-5-15(19)17-16-13)2-4-14(11)18-6-8-20-9-7-18/h2,4,10H,3,5-9H2,1H3,(H,17,19) |
Clé InChI |
SNHGUFLJURHILY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NNC(=O)CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
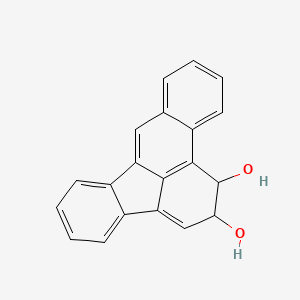
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
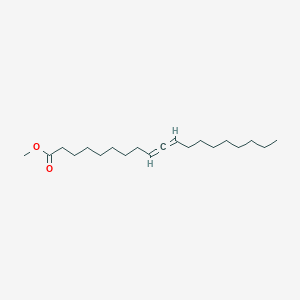
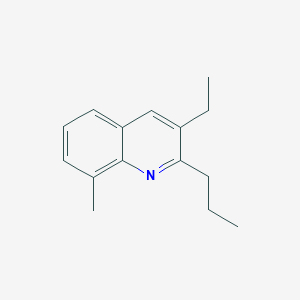
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
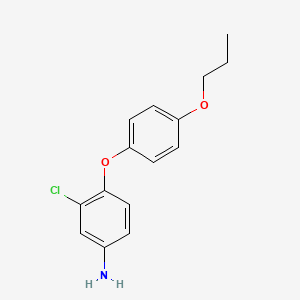
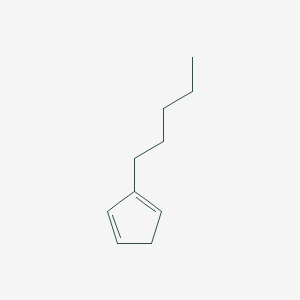
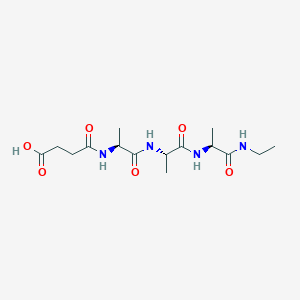

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
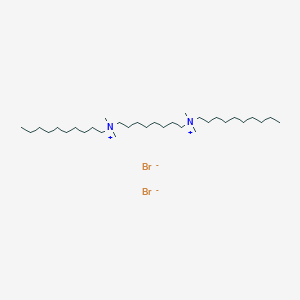
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
